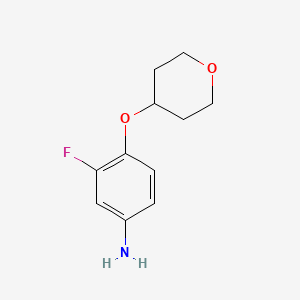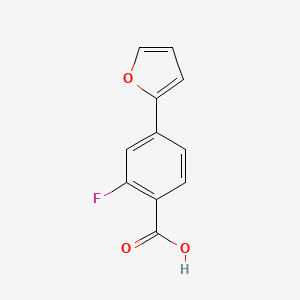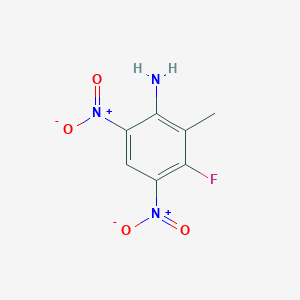
3-Fluoro-2-methyl-4,6-dinitrophenylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The synthesis of novel compounds involving 3-Fluoro-2-methyl-4,6-dinitrophenylamine and its derivatives plays a significant role in scientific research. For instance, the synthesis of novel metronidazole tethered 5-fluorouracil derivatives, where the 2,4-dinitrophenyl moiety is replaced with 2-methyl-5-nitroimidazole, showcases the application of dinitrophenylamine derivatives in creating compounds with potential radiosensitizing and cytotoxic activities under hypoxic conditions, highlighting their importance in cancer research (Abdi et al., 2013).
Analytical Characterization
The characterization of phenols as their 2,4-dinitrophenyl ethers, utilizing reactions with fluoro-2,4-dinitrobenzene, demonstrates the application of dinitrophenylamine derivatives in analytical chemistry. This method provides an ideal approach for the characterization of phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses, among other purposes (Lehmann, 1971).
Radiosensitizing and Cytotoxicity Studies
Selective Radiosensitizing Activities
Research has shown that certain tethered compounds, where 2,4-dinitrophenylamine is a component, exhibit minimal cytotoxicity under aerobic conditions but possess selective radiosensitizing activities under hypoxic conditions. This selective activity is crucial for therapeutic applications, especially in targeting cancer cells in low-oxygen environments, thereby minimizing damage to healthy tissues (Khalaj et al., 2014).
Electrochemical and Electrochromic Properties
Electrochromic Materials
The development of highly stable anodic electrochromic aromatic polyamides containing dinitrophenylamine moieties underscores the versatility of these compounds in creating advanced materials. These materials exhibit promising electrochemical and electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring controlled optical properties (Liou & Chang, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIGRNQQDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4,6-dinitrophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



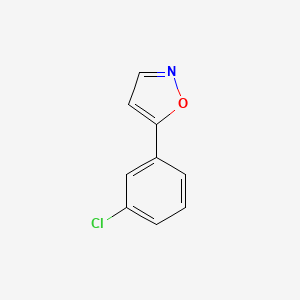
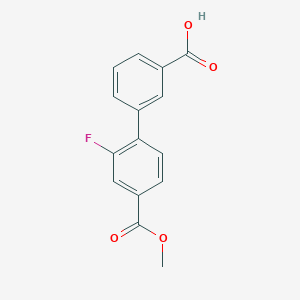
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
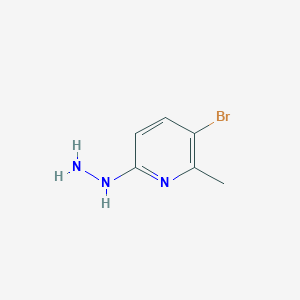
![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)
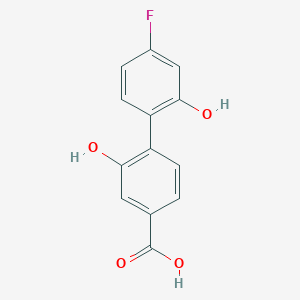
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
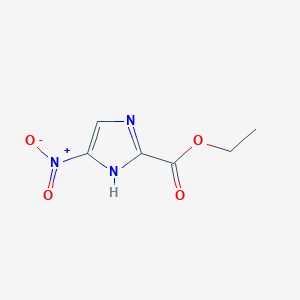
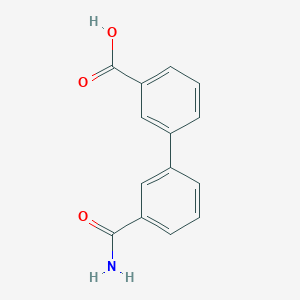
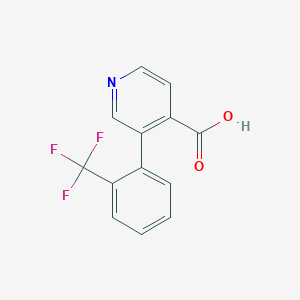
![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
